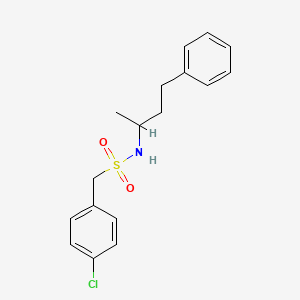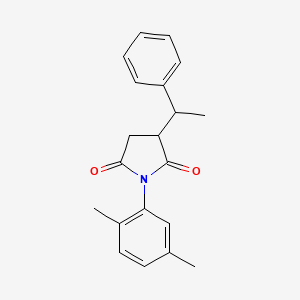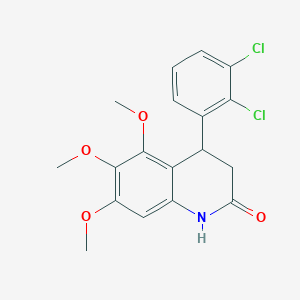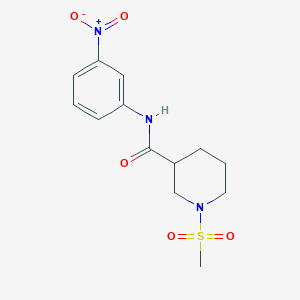
1-(4-chlorophenyl)-N-(1-methyl-3-phenylpropyl)methanesulfonamide
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-(1-methyl-3-phenylpropyl)methanesulfonamide, commonly known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was first synthesized by Takeda Pharmaceutical Company Limited in Japan and has been studied extensively for its potential therapeutic applications in various diseases.
Mécanisme D'action
TAK-715 inhibits the activity of p38 1-(4-chlorophenyl)-N-(1-methyl-3-phenylpropyl)methanesulfonamide by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets, leading to a reduction in inflammation and stress responses in cells. The inhibition of p38 this compound has also been shown to induce apoptosis in cancer cells, making TAK-715 a potential anti-cancer agent.
Biochemical and Physiological Effects:
TAK-715 has been shown to have a variety of biochemical and physiological effects in cells. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in response to various stimuli. It also inhibits the activation of NF-κB, a key transcription factor involved in the regulation of inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-715 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified for use in cell-based and animal studies. It has also been shown to have good bioavailability and pharmacokinetic properties in animal models. However, TAK-715 also has some limitations, such as off-target effects and potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for the study of TAK-715. One area of interest is the development of TAK-715 analogs with improved potency and selectivity for p38 1-(4-chlorophenyl)-N-(1-methyl-3-phenylpropyl)methanesulfonamide. Another area of interest is the investigation of TAK-715 in combination with other drugs for the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the potential side effects and toxicity of TAK-715 in humans.
Applications De Recherche Scientifique
TAK-715 has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurodegenerative diseases. It has been shown to inhibit the activity of p38 1-(4-chlorophenyl)-N-(1-methyl-3-phenylpropyl)methanesulfonamide, a key regulator of inflammation and stress responses in cells. Inhibition of p38 this compound has been implicated in the treatment of various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2S/c1-14(7-8-15-5-3-2-4-6-15)19-22(20,21)13-16-9-11-17(18)12-10-16/h2-6,9-12,14,19H,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFYJVUMWCYCAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(4-benzyl-1-piperazinyl)-6-methylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4195098.png)
![3-methyl-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4195105.png)
![N-({5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide](/img/structure/B4195109.png)
![2-(2-bromo-6-ethoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4195115.png)
![1-phenyl-2-[(3-phenyl-2-propyn-1-yl)amino]-1-propanol hydrochloride](/img/structure/B4195123.png)

![N,N'-bis{4-[(cyclohexylamino)carbonyl]phenyl}malonamide](/img/structure/B4195141.png)
![N-(4-chlorobenzyl)-1-[(3,4-dimethoxyphenyl)acetyl]-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine](/img/structure/B4195144.png)
![N-[1-[(cyclopentylamino)carbonyl]-3-(methylthio)propyl]benzamide](/img/structure/B4195163.png)


![methyl 4-(5-{[(4-chlorophenyl)amino]carbonyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)benzoate](/img/structure/B4195180.png)
![4-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B4195190.png)